

Potential Pharmacological Profile of 2-Bromo-5-fluoro-nicotinic acid

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Compound of Interest

Compound Name: 2-Bromo-5-fluoro-nicotinic acid

Cat. No.: B1372940

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Abstract

Nicotinic acid, or niacin, a fundamental member of the vitamin B3 family, has a long-standing clinical history as a potent lipid-modifying agent.^{[1][2]} Its therapeutic effects are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A).^{[1][3]} The strategic chemical modification of the nicotinic acid scaffold presents a compelling avenue for the discovery of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This guide focuses on the potential pharmacological profile of a specific halogenated derivative, **2-Bromo-5-fluoro-nicotinic acid** (CAS: 38186-89-9). By leveraging its structural analogy to nicotinic acid and incorporating the well-documented influence of halogenation in medicinal chemistry, we will construct a hypothesis-driven exploration of its primary molecular target, GPR109A. Furthermore, this document provides a comprehensive, step-by-step workflow for the experimental validation of this hypothesis, from chemical synthesis and characterization to detailed in vitro pharmacological profiling. We will also briefly explore secondary potential activities, including anti-inflammatory and antimicrobial effects, to provide a holistic view of its drug development potential.

Part 1: The GPR109A Agonism Hypothesis

The foundational hypothesis for the pharmacological activity of **2-Bromo-5-fluoro-nicotinic acid** is its action as an agonist at the GPR109A receptor. This is predicated on its direct structural relationship to nicotinic acid, the canonical agonist for this receptor.

GPR109A: The Niacin Receptor and Its Therapeutic Significance

GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2) is a Gi/Go-protein-coupled receptor predominantly expressed on the surface of adipocytes and various immune cells, including macrophages and neutrophils.[4][5] Its activation by agonists like nicotinic acid initiates a signaling cascade that inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4]

In adipose tissue, this reduction in cAMP levels suppresses the activity of hormone-sensitive lipase, the rate-limiting enzyme in the hydrolysis of triglycerides. The ultimate effect is a potent inhibition of lipolysis, which reduces the release of free fatty acids (FFAs) into circulation. This mechanism is central to the lipid-lowering effects of niacin, contributing to a reduction in VLDL and LDL cholesterol and an increase in HDL cholesterol.[3][6] Beyond lipid metabolism, GPR109A activation in immune cells has been shown to mediate anti-inflammatory effects, making it an attractive target for a range of inflammatory conditions.[3][7]

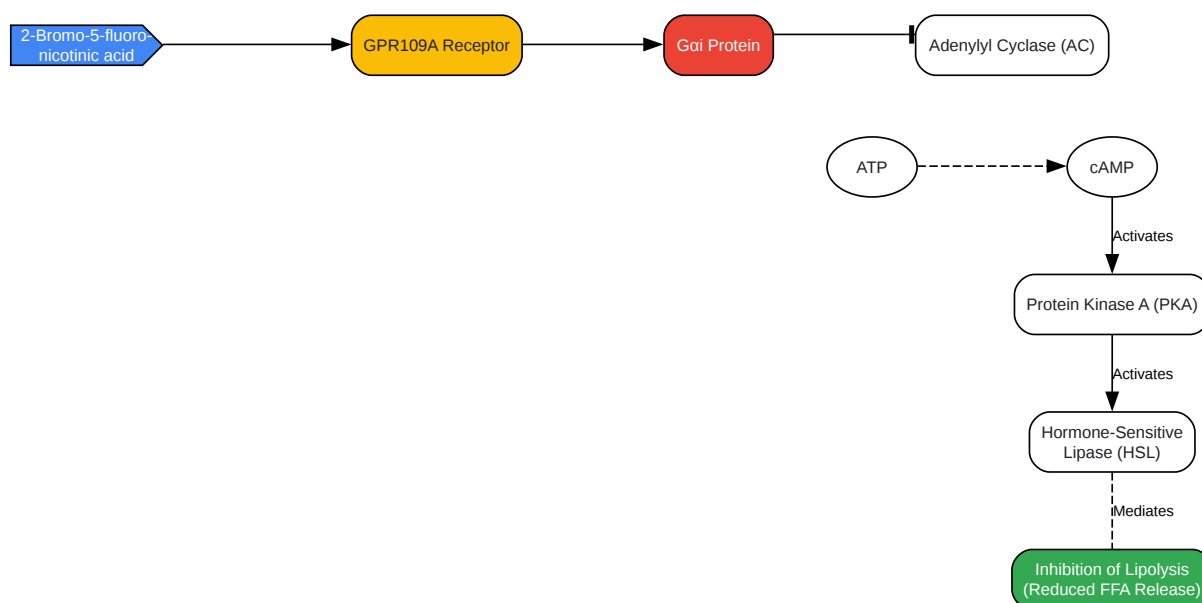
Rationale for 2-Bromo-5-fluoro-nicotinic acid as a GPR109A Agonist

The core nicotinic acid scaffold is essential for GPR109A binding, with the carboxylate group being a critical interacting moiety.[5] The introduction of halogen atoms—specifically bromine at the 2-position and fluorine at the 5-position—is not expected to disrupt this primary binding interaction. Instead, these modifications are anticipated to modulate the molecule's physicochemical and pharmacological properties.

- **Electronic Effects:** The electron-withdrawing nature of both fluorine and bromine can influence the acidity of the carboxylic acid and the electron density of the pyridine ring, potentially altering binding affinity and receptor activation.[8]
- **Steric and Lipophilic Effects:** The bromine atom introduces steric bulk, while both halogens increase lipophilicity. These changes can affect how the molecule fits into the receptor's binding pocket and its pharmacokinetic properties (e.g., membrane permeability, metabolic stability). The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[9]

Therefore, it is highly probable that **2-Bromo-5-fluoro-nicotinic acid** will act as a GPR109A agonist. The key questions for experimental validation revolve around its specific potency (EC₅₀), binding affinity (K_i), and efficacy compared to the parent compound, nicotinic acid.

GPR109A Signaling Pathway



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